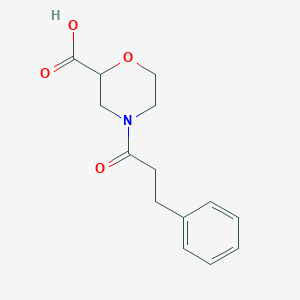
4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid, also known as PPC, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. PPC is a morpholine derivative that has a phenylpropanoyl group attached to the nitrogen atom and a carboxylic acid group attached to the morpholine ring.
Mécanisme D'action
The mechanism of action of 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cancer cell growth and inflammation. 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid has been found to inhibit the activity of histone deacetylases (HDACs), which play a role in cancer cell growth and proliferation. 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid has been found to have various biochemical and physiological effects. In vitro studies have shown that 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid inhibits the growth of cancer cells and induces apoptosis (programmed cell death) in cancer cells. 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid has also been found to inhibit the production of inflammatory cytokines in vitro and in vivo. In addition, 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid has been found to have antioxidant properties and can protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid in lab experiments is its ability to selectively inhibit the activity of HDACs and NF-κB, which are involved in cancer cell growth and inflammation. 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid has also been found to have low toxicity in vitro and in vivo. However, one limitation of using 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid. One potential direction is the development of 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid derivatives with improved solubility and potency. Another potential direction is the investigation of the potential of 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid as a therapeutic agent for other diseases such as neurodegenerative diseases and cardiovascular diseases. Additionally, the study of the mechanism of action of 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid could lead to the discovery of new targets for cancer therapy and inflammation.
Méthodes De Synthèse
The synthesis of 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid involves the reaction of morpholine with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with chloroacetic acid to form the final product, 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid.
Applications De Recherche Scientifique
4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid has been found to have potential applications in various scientific fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid has also been investigated for its potential as an anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines.
Propriétés
IUPAC Name |
4-(3-phenylpropanoyl)morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-13(7-6-11-4-2-1-3-5-11)15-8-9-19-12(10-15)14(17)18/h1-5,12H,6-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPVKXYIDJQSQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(2-Oxopyridin-1-yl)propanoyl]morpholine-2-carboxylic acid](/img/structure/B7589129.png)
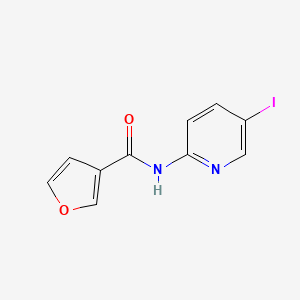
![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine](/img/structure/B7589144.png)
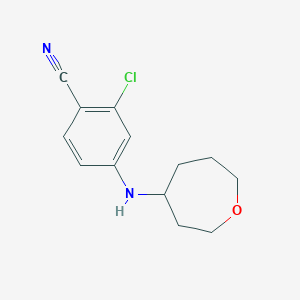
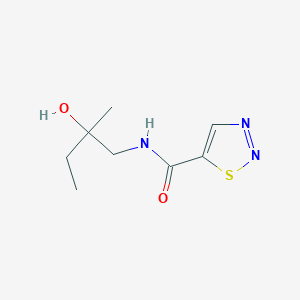
![6-bromo-4-N-[(1-methylpiperidin-4-yl)methyl]quinoline-3,4-diamine](/img/structure/B7589179.png)
![[3-(aminomethyl)piperidin-1-yl]-(3H-benzimidazol-5-yl)methanone](/img/structure/B7589181.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7589191.png)
![4-[[(4,4-Dimethylcyclohexyl)-methylamino]methyl]benzoic acid](/img/structure/B7589192.png)
![N-[(1-hydroxy-4-methylcyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7589198.png)
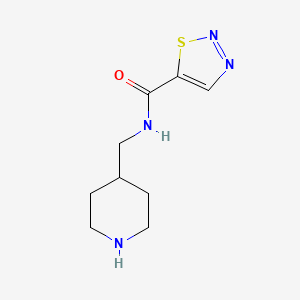
![3-[Cyclopropyl-(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid](/img/structure/B7589213.png)
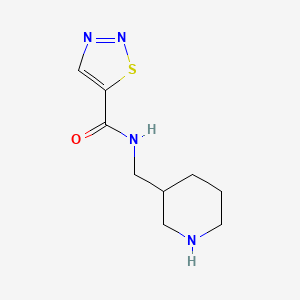
![4-[4-(Aminomethyl)piperidin-1-yl]pyridine-2-carboxamide](/img/structure/B7589226.png)